(Arg)9 biotin labeled
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Overview
Description
(Arg)9 biotin labeled is a cell-permeable peptide used primarily for drug delivery. This peptide sequence consists of nine arginine residues, with a biotin group attached to the epsilon amino group of lysine at the N-terminus. The molecular weight of this compound is 1762.2 g/mol . The presence of multiple arginine residues allows it to traverse the plasma membrane of eukaryotic cells, making it an effective tool for intracellular delivery of various molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Arg)9 biotin labeled involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The biotin group is introduced at the N-terminus of the peptide chain. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
(Arg)9 biotin labeled can undergo various chemical reactions, including:
Oxidation: The guanidinium groups in arginine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The biotin group can participate in substitution reactions with avidin or streptavidin
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and binding partners like avidin or streptavidin. The reactions typically occur under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and biotin-avidin or biotin-streptavidin complexes .
Scientific Research Applications
(Arg)9 biotin labeled has a wide range of applications in scientific research:
Chemistry: Used as a tool for studying peptide interactions and modifications.
Biology: Facilitates the delivery of biomolecules into cells, aiding in cellular studies and imaging.
Medicine: Potential use in targeted drug delivery systems, improving the efficacy and specificity of therapeutics.
Industry: Employed in the development of diagnostic assays and biosensors .
Mechanism of Action
The mechanism of action of (Arg)9 biotin labeled involves its ability to penetrate cell membranes due to the presence of multiple arginine residues. These residues interact with the negatively charged components of the cell membrane, facilitating the peptide’s entry into the cell. Once inside, the biotin group can bind to avidin or streptavidin, allowing for targeted delivery and localization of the peptide .
Comparison with Similar Compounds
Similar Compounds
(Arg)8 biotin labeled: Similar structure but with eight arginine residues.
(Arg)10 biotin labeled: Contains ten arginine residues.
Tat peptide: Another cell-penetrating peptide derived from the HIV-1 Tat protein
Uniqueness
(Arg)9 biotin labeled is unique due to its optimal balance of cell permeability and biotin labeling, making it highly effective for intracellular delivery and biotin-avidin/streptavidin interactions. Its specific sequence and structure provide a balance between stability and functionality, distinguishing it from other cell-penetrating peptides .
Properties
Molecular Formula |
C70H136N40O12S |
---|---|
Molecular Weight |
1762.2 g/mol |
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[N-[(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentyl]carbamimidoyl]hexanamide |
InChI |
InChI=1S/C70H136N40O12S/c71-38(15-6-36-99-69(89)109-50(112)26-2-1-5-27-90-49(111)25-4-3-24-48-51-47(37-123-48)108-70(122)110-51)53(114)101-40(17-8-29-92-62(75)76)55(116)103-42(19-10-31-94-64(79)80)57(118)105-44(21-12-33-96-66(83)84)59(120)107-46(23-14-35-98-68(87)88)60(121)106-45(22-13-34-97-67(85)86)58(119)104-43(20-11-32-95-65(81)82)56(117)102-41(18-9-30-93-63(77)78)54(115)100-39(52(72)113)16-7-28-91-61(73)74/h38-48,51H,1-37,71H2,(H2,72,113)(H,90,111)(H,100,115)(H,101,114)(H,102,117)(H,103,116)(H,104,119)(H,105,118)(H,106,121)(H,107,120)(H4,73,74,91)(H4,75,76,92)(H4,77,78,93)(H4,79,80,94)(H4,81,82,95)(H4,83,84,96)(H4,85,86,97)(H4,87,88,98)(H2,108,110,122)(H3,89,99,109,112)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1 |
InChI Key |
SFEUKFARPQVEGM-PMYSJODMSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NC(=N)NCCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(=N)NCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)NC(=O)N2 |
Origin of Product |
United States |
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